molecular formula C21H23N3O B11556232 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11556232
M. Wt: 333.4 g/mol
InChI Key: VBEGJFKKGYNONM-UHFFFAOYSA-N
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Description

4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-isopropylbenzaldehyde. This reaction is usually carried out in an anhydrous methanol solution under reflux conditions . The reaction yields the desired product through the formation of a Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazolones.

Scientific Research Applications

4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substituents, which confer unique chemical properties and potential applications. The presence of the isopropyl group and the Schiff base structure enhances its reactivity and ability to form complexes, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]pyrazol-3-one

InChI

InChI=1S/C21H23N3O/c1-15(2)18-12-10-17(11-13-18)14-22-20-16(3)23(4)24(21(20)25)19-8-6-5-7-9-19/h5-15H,1-4H3

InChI Key

VBEGJFKKGYNONM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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